

Application Notes and Protocols: Quality Control for Tomopenem Susceptibility Testing

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Compound of Interest

Compound Name: Tomopenem

Cat. No.: B1683202

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Introduction

Tomopenem (formerly CS-023) is a novel 1 β -methylcarbapenem antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and *Pseudomonas aeruginosa*.^{[1][2]} As with all antimicrobial agents, accurate and reproducible susceptibility testing is paramount for clinical efficacy and surveillance. A critical component of ensuring the reliability of antimicrobial susceptibility testing (AST) is the regular use of well-characterized quality control (QC) strains.

These application notes provide a comprehensive overview and detailed protocols for establishing a robust quality control program for **Tomopenem** susceptibility testing. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disclaimer: The development of **Tomopenem** was discontinued. Consequently, official CLSI or EUCAST quality control ranges have not been established. The QC ranges provided in this document are hypothetical examples based on published data for **Tomopenem**'s activity and established ranges for other carbapenems like meropenem and imipenem. These ranges are for illustrative and research purposes only and would require validation in a multi-laboratory study before clinical application.

Recommended Quality Control Strains

The selection of QC strains is critical for monitoring the performance of AST systems. The following standard ATCC® strains are recommended for routine QC of **Tomopenem** susceptibility testing, as they are commonly used for other carbapenems and represent key bacterial groups.^{[3][4]}

- Escherichia coli ATCC® 25922™
- Pseudomonas aeruginosa ATCC® 27853™
- Staphylococcus aureus ATCC® 29213™
- Enterococcus faecalis ATCC® 29212™

Data Presentation: Example Quality Control Ranges

The following tables summarize the hypothetical, yet realistic, quality control ranges for **Tomopenem** against the recommended QC strains for both broth microdilution (MIC) and disk diffusion methods.

Table 1: Example Quality Control Ranges for **Tomopenem** by Broth Microdilution (MIC in µg/mL)

QC Strain	Tomopenem MIC Range (µg/mL)	Meropenem MIC Range (µg/mL) (for comparison)	Imipenem MIC Range (µg/mL) (for comparison)
E. coli ATCC® 25922™	0.008 - 0.06	0.008 - 0.06 ^[2]	0.06 - 0.25
P. aeruginosa ATCC® 27853™	0.25 - 2	0.25 - 2	1 - 4
S. aureus ATCC® 29213™	0.015 - 0.12	0.03 - 0.12 ^[5]	≤0.015 - 0.06
E. faecalis ATCC® 29212™	1 - 8	2 - 8 ^[2]	0.5 - 2

Table 2: Example Quality Control Ranges for **Tomopenem** by Disk Diffusion (Zone Diameter in mm)

QC Strain	Tomopenem Disk Potency	Zone Diameter Range (mm)	Meropenem Zone Diameter Range (mm) (for comparison)	Imipenem Zone Diameter Range (mm) (for comparison)
E. coli ATCC® 25922™	10 µg	28 - 35	28 - 35	26 - 32
P. aeruginosa ATCC® 27853™	10 µg	26 - 33	27 - 33	20 - 28
S. aureus ATCC® 25923™*	10 µg	29 - 37	29 - 37[2]	29 - 37

*Note: S. aureus ATCC® 25923™ is typically used for disk diffusion QC.

Experimental Protocols

The following are detailed protocols for performing **Tomopenem** susceptibility testing using the recommended QC strains. These protocols are harmonized with CLSI and EUCAST guidelines.

Protocol 1: Broth Microdilution MIC Quality Control Testing

Objective: To determine the minimum inhibitory concentration (MIC) of **Tomopenem** against QC strains using the broth microdilution method.

Materials:

- **Tomopenem** analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile 96-well microtiter plates
- QC bacterial strains (as listed above)
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Incubator (35 ± 2 °C)
- Micropipettes and sterile tips
- Spectrophotometer or densitometer

Procedure:

- Preparation of **Tomopenem** Stock Solution:
 - Aseptically prepare a stock solution of **Tomopenem** at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer recommended for carbapenems).
 - Further dilute the stock solution to create a working solution for serial dilutions.
- Preparation of Microtiter Plates:
 - Perform two-fold serial dilutions of the **Tomopenem** working solution in CAMHB directly in the microtiter plates to achieve the desired final concentration range (e.g., 0.004 - 32 µg/mL).
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the QC strain.
 - Suspend the colonies in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).

- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with the prepared bacterial suspension.
 - Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
- Result Interpretation:
 - Following incubation, visually inspect the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of **Tomopenem** that completely inhibits visible growth.
 - Compare the obtained MIC value with the established QC ranges (Table 1). The result should fall within the acceptable range.

Protocol 2: Disk Diffusion Quality Control Testing

Objective: To determine the zone of inhibition of **Tomopenem** against QC strains using the disk diffusion method.

Materials:

- **Tomopenem** disks (10 µg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- QC bacterial strains (as listed above)
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Sterile cotton swabs
- Incubator (35 ± 2 °C)

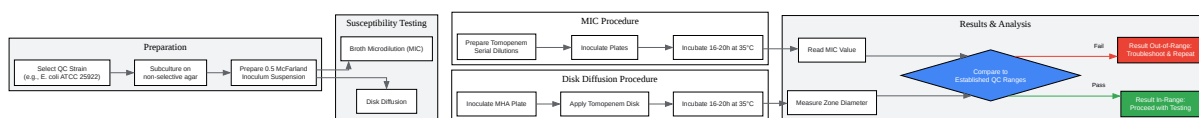
- Ruler or caliper for measuring zone diameters

Procedure:

- Inoculum Preparation:
 - Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Plate Inoculation:
 - Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
 - Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
 - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- Application of Disks:
 - Aseptically apply a **Tomopenem** (10 µg) disk to the center of the inoculated MHA plate.
 - Gently press the disk to ensure complete contact with the agar surface.
- Incubation:
 - Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
- Result Interpretation:
 - After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
 - Compare the measured zone diameter with the established QC ranges (Table 2). The result should fall within the acceptable range.

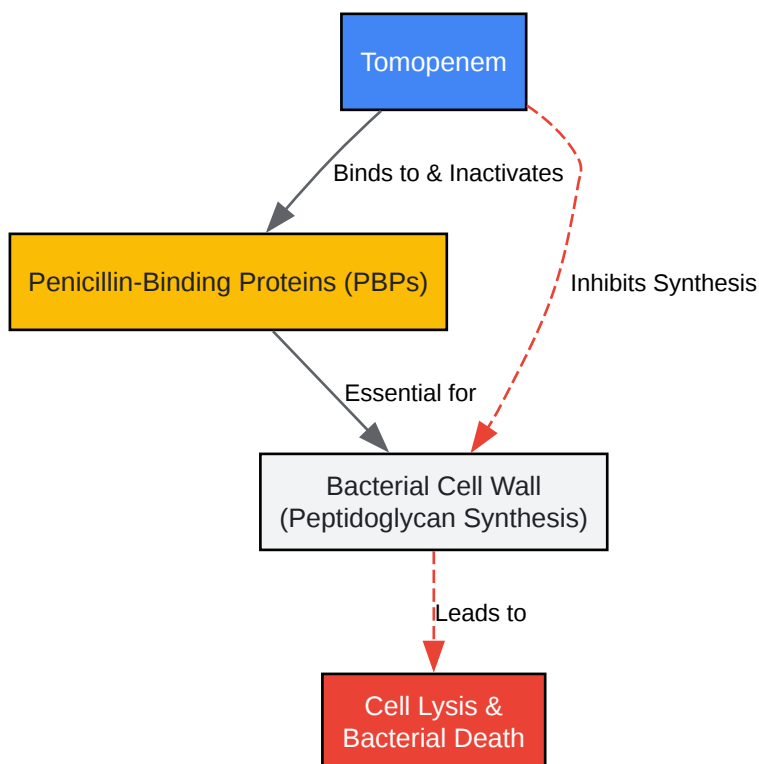
Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Workflow for **Tomopenem** susceptibility quality control testing.



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Caption: Mechanism of action of **Tomopenem**.

Troubleshooting Out-of-Range QC Results

If a QC result falls outside the acceptable range, it is imperative to investigate the cause before reporting any patient results. Potential sources of error include:

- Inoculum Density: Ensure the inoculum is standardized to a 0.5 McFarland turbidity.
- Media: Verify the correct type of media was used and that it was stored properly. Check the pH and depth of the agar.
- Antibiotic Disks/Solution: Check the expiration date and storage conditions of the **Tomopenem** disks or powder.
- Incubation: Confirm the correct temperature and duration of incubation.
- QC Strain Viability: Ensure the QC strain has not been excessively subcultured and is from a reliable stock.
- Measurement Error: Re-measure zone diameters or re-read MIC endpoints carefully.

If the cause of the out-of-range result cannot be identified and rectified, repeat the test. If the repeat result remains out of range, do not report patient results for **Tomopenem** until the issue is resolved.

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